molecular formula C12H13NO3 B1405513 Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate CAS No. 1427460-94-3

Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate

Cat. No.: B1405513
CAS No.: 1427460-94-3
M. Wt: 219.24 g/mol
InChI Key: HDLOLVTUOBBAFA-UHFFFAOYSA-N
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Description

Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl ester group attached to the benzoxazole ring, making it a versatile molecule in various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, benzoxazole derivatives, including this compound, have shown antimicrobial activity against a range of bacterial and fungal strains . This interaction is primarily due to the compound’s ability to inhibit the growth of these microorganisms by interfering with their metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells . This is achieved through the modulation of cell signaling pathways that regulate cell growth and survival. Additionally, this compound has been shown to affect the expression of genes involved in these pathways, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged inhibition of microbial growth and continued modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, toxic effects have been observed, including damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been found to inhibit enzymes involved in the synthesis of bacterial cell walls, thereby disrupting bacterial metabolism . Additionally, this compound can affect the levels of metabolites involved in cell signaling and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . This localization is facilitated by interactions with transport proteins that guide the compound to its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. This subcellular localization is essential for the compound’s ability to exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by esterification. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts like mesoporous titania-alumina mixed oxide (MTAMO) can be employed to improve efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced benzoxazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at the 5-position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Alkyl-substituted benzoxazole derivatives.

Comparison with Similar Compounds

  • Methyl (1,3-benzoxazol-5-yl)acetate
  • Ethyl (2-ethyl-1,3-benzoxazol-5-yl)acetate
  • Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate

Comparison:

Properties

IUPAC Name

methyl 2-(2-ethyl-1,3-benzoxazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-11-13-9-6-8(7-12(14)15-2)4-5-10(9)16-11/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLOLVTUOBBAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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